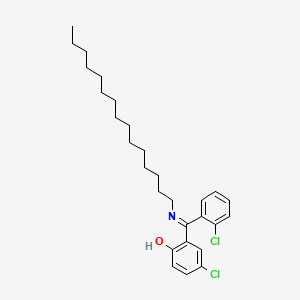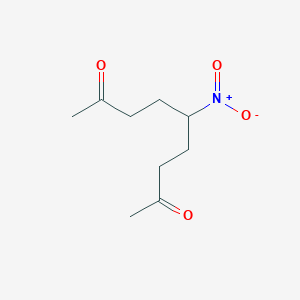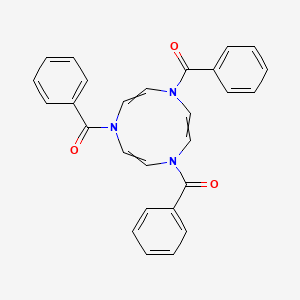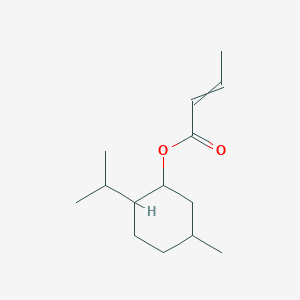![molecular formula C16H18N2 B14438711 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine CAS No. 80249-12-3](/img/structure/B14438711.png)
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller molecules are combined to form the larger indoloquinolizine structure. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .
Industrial production methods may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .
Análisis De Reacciones Químicas
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.
Mecanismo De Acción
The mechanism of action of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity help elucidate its role in various biological processes .
Comparación Con Compuestos Similares
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Known for its use as a catalyst in various organic reactions.
2H-2,12-Methanoindolo[2,3-a]quinolizine-13-carboxylic acid: A related compound with different functional groups, leading to distinct chemical properties and applications.
2,5,5-Trimethyl-2,3,4,5,6,7-hexahydro-1H-2,4a-ethanonaphthalene: Another structurally similar compound used in different industrial applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it valuable for targeted research and applications.
Propiedades
Número CAS |
80249-12-3 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene |
InChI |
InChI=1S/C16H18N2/c1-2-4-14-12(3-1)13-6-8-17-7-5-11-9-15(17)16(13)18(14)10-11/h1-4,11,15H,5-10H2 |
Clave InChI |
XPNJUBTWNWRGCD-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC3=C4C2CC1CN4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
